1-(3-Aminocyclohexyl)pyrrolidin-2-one

Description

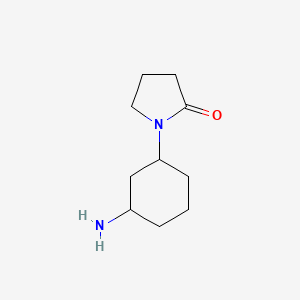

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-aminocyclohexyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h8-9H,1-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLLESQEEKEBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N2CCCC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016531-22-8 | |

| Record name | 1-(3-aminocyclohexyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 1 3 Aminocyclohexyl Pyrrolidin 2 One in Contemporary Chemical Research

Historical Context and Initial Synthetic Explorations of Pyrrolidinone and Cyclohexylamine (B46788) Derivatives

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govrdd.edu.iq Research into pyrrolidinone derivatives has been ongoing for decades, with early work focusing on their potential as nootropic agents, which are substances that may enhance cognitive function. nih.gov The prototypical compound of this class, piracetam, was first synthesized in the 1960s. nih.gov The synthesis of N-substituted pyrrolidin-2-ones can often be achieved through the condensation of primary amines with γ-butyrolactone at high temperatures. rdd.edu.iq More contemporary methods for creating substituted pyrrolidin-2-ones include the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines, leading to γ-amino esters that undergo in situ lactamization. nih.gov

Similarly, cyclohexylamine and its derivatives are prevalent in a wide array of natural products and synthetic pharmaceuticals. nih.gov The synthesis of cyclohexylamine is primarily achieved through the hydrogenation of aniline (B41778) using nickel or cobalt catalysts. nih.gov An alternative route involves the alkylation of ammonia (B1221849) with cyclohexanol. The reactivity of the amine group in cyclohexylamine allows for a broad range of chemical modifications, making it a versatile building block in organic synthesis.

Significance within Pyrrolidinone and Cyclohexylamine Chemistry

The combination of the pyrrolidinone and cyclohexylamine scaffolds into a single molecule, as seen in 1-(3-Aminocyclohexyl)pyrrolidin-2-one, creates a structure with potential for diverse biological activities. The pyrrolidinone moiety is a key component in drugs targeting a variety of conditions, including epilepsy and neurodegenerative diseases. rdd.edu.iqnih.gov For instance, levetiracetam, a well-known antiepileptic drug, features a pyrrolidinone core. nih.gov The versatility of the pyrrolidinone scaffold is further highlighted by its presence in compounds investigated for their anti-inflammatory, anticancer, and antimicrobial properties. rdd.edu.iq

The cyclohexylamine portion of the molecule also contributes significantly to its potential pharmacological profile. Cyclohexylamine derivatives have been explored for a range of applications, including as antiarrhythmic, antihypertensive, and alpha-adrenolytic agents. nih.gov The lipophilicity and conformational flexibility of the cyclohexyl ring can influence a molecule's ability to interact with biological targets.

A notable example of a closely related structure is the (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolidin-2-one series, which has been synthesized and evaluated for its kappa-selective opiate receptor binding affinity. nih.gov This research underscores the potential of combining these two scaffolds to create novel compounds with specific pharmacological activities. The synthesis of these analogs involved the reaction of a substituted pyrrolidinone with a cyclohexylamine derivative, highlighting a potential synthetic route for 1-(3-Aminocyclohexyl)pyrrolidin-2-one. nih.gov

Table 1: Physicochemical Properties of Parent Scaffolds

| Property | Pyrrolidin-2-one | Cyclohexylamine |

| Molecular Formula | C4H7NO | C6H13N |

| Molar Mass | 85.10 g/mol | 99.17 g/mol |

| Boiling Point | 245 °C | 134.5 °C |

| Solubility in Water | Miscible | Miscible |

This table presents a summary of the key physicochemical properties of the parent scaffolds, pyrrolidin-2-one and cyclohexylamine.

Emerging Research Trajectories for 1-(3-Aminocyclohexyl)pyrrolidin-2-one and Related Scaffolds

Current research into pyrrolidinone and cyclohexylamine derivatives continues to expand, with a focus on developing novel synthetic methodologies and exploring new therapeutic applications. The selective synthesis of functionalized pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines represents a recent advancement in the field. rsc.org Additionally, one-pot syntheses of pyrrolidine-2-ones from readily available starting materials like erythruronolactone are being developed to improve efficiency. researchgate.net

The exploration of pyrrolidinone-containing compounds in the context of neurodegenerative diseases remains an active area of research. nih.gov Scientists are investigating the potential of these molecules to offer neuroprotection and mitigate the effects of conditions such as stroke. nih.govacs.org

For cyclohexylamine derivatives, research is ongoing to develop new catalytic systems for their synthesis and to explore their potential in various therapeutic areas. The development of novel arylpiperazines bearing a pyrrolidin-2-one fragment for cardiovascular applications is one such example. nih.gov

The future of research on 1-(3-Aminocyclohexyl)pyrrolidin-2-one and its analogs will likely involve a multidisciplinary approach, combining advanced synthetic chemistry with comprehensive pharmacological evaluation. The development of stereoselective synthetic routes to access specific isomers of this compound will be crucial for elucidating its structure-activity relationships. Furthermore, screening this and related scaffolds against a wide range of biological targets could uncover novel therapeutic applications.

Table 2: Examples of Bioactive Pyrrolidinone and Cyclohexylamine Derivatives

| Compound Name | Core Scaffold(s) | Reported Biological Activity/Application |

| Piracetam | Pyrrolidinone | Nootropic, antimyoclonic |

| Levetiracetam | Pyrrolidinone | Antiepileptic |

| (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one | Pyrrolidinone, Cyclohexylamine | Kappa-selective opiate |

| 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | Pyrrolidinone | High affinity for alpha1-adrenoceptors |

This interactive table showcases examples of bioactive compounds containing the pyrrolidinone and/or cyclohexylamine scaffolds, illustrating the diverse pharmacological potential of these structural motifs.

Synthetic Methodologies for 1 3 Aminocyclohexyl Pyrrolidin 2 One

Retrosynthetic Analysis and Key Disconnections for the Pyrrolidinone-Cyclohexyl Scaffold

Retrosynthetic analysis of 1-(3-Aminocyclohexyl)pyrrolidin-2-one reveals two primary disconnections that form the basis of most synthetic strategies. The most logical disconnection is at the N-C bond between the pyrrolidinone nitrogen and the cyclohexyl ring. This approach simplifies the synthesis into two main building blocks: a pyrrolidinone precursor and a 3-aminocyclohexane derivative.

A second key disconnection can be considered within the pyrrolidinone ring itself, breaking the cyclic amide to an open-chain amino acid or a related precursor. This is a fundamental step in many lactam syntheses. The synthesis of the chiral 3-aminocyclohexyl moiety presents its own set of challenges, primarily centered on the control of stereochemistry at the 1 and 3 positions of the cyclohexane (B81311) ring.

Multi-Step Synthesis Strategies for the Pyrrolidinone Core

The pyrrolidin-2-one (γ-lactam) ring is a common structural motif in many biologically active compounds and its synthesis is well-established. nih.govbeilstein-journals.org

The formation of the pyrrolidinone core can be achieved through several established methods. A prevalent industrial method involves the ammonolysis of γ-butyrolactone. This reaction is typically carried out at high temperatures (250-290°C) and pressures (8.0-16.0 MPa) in the liquid phase to achieve high conversion and selectivity. chemicalbook.com

Other laboratory-scale syntheses of pyrrolidin-2-one and its derivatives include:

The cyclization of γ-aminobutyric acid (GABA) or its esters.

The partial hydrogenation of succinimide. researchgate.net

Reductive amination of levulinic acid. organic-chemistry.org

Multicomponent reactions involving aldehydes, amines, and a source of the four-carbon backbone. beilstein-journals.org

The choice of method often depends on the desired substitution pattern on the pyrrolidinone ring and the scale of the synthesis.

Once the pyrrolidinone ring is formed, the 3-aminocyclohexyl group can be introduced via N-substitution. A common method for N-alkylation of lactams involves the reaction of the deprotonated lactam (formed with a suitable base) with a cyclohexyl derivative bearing a leaving group. For the synthesis of 1-(3-Aminocyclohexyl)pyrrolidin-2-one, a protected 3-aminocyclohexyl halide or sulfonate would be a suitable electrophile.

Alternatively, reductive amination between a 3-aminocyclohexanone and a precursor that can form the pyrrolidinone ring in situ can also be envisioned. Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-N bonds and could be applied to couple a pyrrolidinone with a suitable cyclohexyl partner.

Synthesis of the 3-Aminocyclohexyl Moiety and its Stereocontrol

Aminocyclohexanols are valuable precursors to aminocyclohexanes. The reduction of β-enaminoketones derived from 1,3-cyclohexanediones is one method to produce cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net For instance, the reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol can afford a diastereomeric mixture of the corresponding amino alcohols. nih.gov The diastereoselectivity of such reductions can be influenced by the substrate and reaction conditions.

Enzymatic methods offer a highly selective approach to the synthesis of aminocyclohexanols. For example, a one-pot synthesis of 4-aminocyclohexanol isomers has been demonstrated by combining a keto reductase (KRED) and an amine transaminase (ATA). d-nb.inforesearchgate.netsemanticscholar.org This chemoenzymatic cascade allows for the stereoselective preparation of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione. d-nb.inforesearchgate.netsemanticscholar.org Similar strategies could be adapted for the synthesis of 3-aminocyclohexanol precursors.

Achieving enantiopure 3-aminocyclohexyl derivatives can be accomplished through either the resolution of a racemic mixture or through asymmetric synthesis.

Stereochemical Resolution: Classical resolution involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiopure amine. Enzymatic kinetic resolution is another powerful technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Asymmetric Synthesis: Asymmetric synthesis aims to create the desired stereoisomer directly. This can be achieved through various methods:

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the cyclohexyl precursor to direct a subsequent stereoselective reaction.

Asymmetric catalysis: Chiral catalysts can be used to enantioselectively transform a prochiral cyclohexyl precursor. For example, asymmetric hydrogenation of an enamine or a related unsaturated precursor using a chiral metal catalyst can establish the desired stereocenters.

Biocatalysis: As mentioned earlier, enzymes can be used to perform highly enantioselective and diastereoselective transformations. For instance, a three-step biocatalytic cascade has been used to transform prochiral bicyclic diketones into a single diastereomer of 3-substituted cyclohexylamine (B46788) derivatives. researchgate.net This process utilizes a C-C hydrolase, a lipase, and an ω-transaminase to set the two chiral centers. researchgate.net

Regioselective Functionalization and Late-Stage Modification of 1-(3-Aminocyclohexyl)pyrrolidin-2-one Derivatives

Regioselective functionalization and late-stage modification are powerful strategies in medicinal chemistry and materials science for the diversification of complex molecules like 1-(3-Aminocyclohexyl)pyrrolidin-2-one. These techniques allow for the precise introduction of chemical moieties at specific positions within the molecule, enabling the fine-tuning of its properties without the need for de novo synthesis. nih.govnih.gov

The structure of 1-(3-Aminocyclohexyl)pyrrolidin-2-one presents several sites amenable to regioselective functionalization: the primary amino group on the cyclohexyl ring, the lactam nitrogen, and various C-H bonds on both the cyclohexyl and pyrrolidinone rings. The distinct reactivity of these sites allows for selective chemical transformations.

Key Reactive Sites for Regioselective Functionalization:

| Site | Type of Functional Group | Potential Reactions |

| Cyclohexyl Amino Group | Primary Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination |

| Pyrrolidinone Nitrogen | Lactam (Amide) | N-Alkylation, N-Arylation |

| α-Carbon to Lactam Carbonyl | C-H bond | Enolate formation followed by alkylation or aldol (B89426) reaction |

| Other C-H bonds | Aliphatic C-H | C-H activation/functionalization |

Late-stage modification involves introducing functional groups into a complex, pre-synthesized molecule. nih.gov This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies. For derivatives of 1-(3-Aminocyclohexyl)pyrrolidin-2-one, late-stage functionalization could involve the selective modification of the primary amine or the pyrrolidinone scaffold. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or heteroaryl groups at specific positions, provided a suitable handle like a halogen is present on the scaffold. nih.gov

The challenge in the functionalization of this molecule lies in achieving high regioselectivity. For example, to selectively functionalize the primary amine without affecting the lactam nitrogen, protecting group strategies might be necessary. Alternatively, reaction conditions can be optimized to favor the kinetic or thermodynamic product. The development of methodologies that offer high regioselectivity and functional group tolerance is a continuous area of research. nih.govnih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes for Pyrrolidinone Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidinone derivatives to minimize environmental impact and enhance safety and efficiency. vjol.info.vn These principles focus on aspects such as the use of renewable feedstocks, reduction of waste, and the use of safer solvents and reagents.

Catalyst-Free and Solvent-Free Syntheses

A significant advancement in green chemistry is the development of catalyst-free and solvent-free reaction conditions. researchgate.netresearchgate.net These methods reduce the reliance on potentially toxic and expensive metal catalysts and volatile organic solvents, which are major contributors to chemical waste.

One notable approach for the synthesis of N-substituted pyrrolidones is the reductive amination of levulinic acid. A metal-free, catalyst-free, and solvent-free methodology has been developed using bis(pinacolato)diboron (B₂pin₂) as the reducing agent. researchgate.net This method avoids the use of solvents and additional catalysts, offering an environmentally benign route to various pyrrolidinones. researchgate.net

Solvent-free reactions, often conducted under neat conditions or using grinding techniques (mechanochemistry), can lead to higher reaction rates, improved yields, and simplified work-up procedures. researchgate.netresearchgate.net For instance, the synthesis of novel 2-pyrrolidinone analogs has been achieved through a one-pot, three-component reaction of primary amines, alkyl acetoacetates, and maleic anhydride under solvent-free grinding conditions at room temperature. researchgate.net This protocol offers several advantages, including mild reaction conditions, short reaction times, and high yields. researchgate.net

Examples of Green Synthetic Approaches for Pyrrolidinones:

| Reaction Type | Reactants | Conditions | Advantages |

| Reductive Amination | Levulinic acid, Amines | B₂pin₂, neat, heat | Catalyst-free, Solvent-free |

| Multicomponent Reaction | Primary amines, Alkyl acetoacetates, Maleic anhydride | Grinding, room temperature | Solvent-free, Catalyst-free, Short reaction time, High yield |

Atom Economy and Process Intensification in Pyrrolidinone Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.com Reactions with high atom economy are inherently less wasteful. Multicomponent reactions (MCRs) are excellent examples of atom-economical processes as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. tandfonline.com The synthesis of highly substituted pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful, atom-economic method for constructing the five-membered ring system. acs.org

The application of these green chemistry principles to the synthesis of 1-(3-Aminocyclohexyl)pyrrolidin-2-one and its derivatives holds the potential to create more sustainable and efficient manufacturing processes for this important class of chemical compounds.

Advanced Structural Elucidation and Conformational Analysis of 1 3 Aminocyclohexyl Pyrrolidin 2 One

High-Resolution Spectroscopic Techniques for Detailed Structural Confirmation

Spectroscopic methods provide invaluable information about molecular structure, connectivity, and spatial arrangement in solution. For 1-(3-aminocyclohexyl)pyrrolidin-2-one, a combination of Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy would be essential for a complete characterization.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the covalent framework of a molecule. For 1-(3-aminocyclohexyl)pyrrolidin-2-one, experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the cyclohexyl and pyrrolidinone rings.

To probe the three-dimensional structure and stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical. acdlabs.comlibretexts.org This technique detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. nanalysis.com This is particularly useful for determining the relative orientation of substituents on the cyclohexane (B81311) ring. The compound can exist as cis and trans diastereomers based on the relationship between the amino and pyrrolidinone groups at positions 1 and 3 of the cyclohexane ring.

In a NOESY experiment, key spatial correlations would allow for the differentiation of these isomers:

For the trans isomer , where both substituents preferentially occupy equatorial positions in the stable chair conformation, NOE signals would be expected between the axial proton at C1 and the axial protons at C2 and C6, as well as between the axial proton at C3 and the axial protons at C2 and C4.

For the cis isomer , one substituent would be axial and the other equatorial. If the bulkier pyrrolidinone group is equatorial, the amino group would be axial. In this case, NOE correlations would be observed between the protons of the axial amino group and the other axial protons on the same face of the ring. wordpress.com

The table below illustrates hypothetical, but characteristic, NOESY correlations that would distinguish between the trans (1e, 3e) and cis (1e, 3a) conformations of the cyclohexane ring.

Interactive Table 3.1.1: Illustrative NOESY Correlations for Isomer Identification

| Proton Pair (Cyclohexyl Ring) | Expected NOE for trans Isomer (1e, 3e) | Expected NOE for cis Isomer (1e, 3a) | Rationale |

| H1 (axial) ↔ H3 (axial) | Weak / None | Strong | In the cis-isomer, these axial protons are on the same face of the ring (1,3-diaxial interaction), resulting in a strong spatial correlation. |

| H1 (axial) ↔ H2/H6 (axial) | Strong | Strong | These protons are spatially close in both chair conformations, showing a 1,3-diaxial relationship. |

| H3 (equatorial) ↔ H2/H4 (axial & equatorial) | Strong | Weak / None | In the trans-isomer, the equatorial H3 is close to both protons on adjacent carbons. In the cis-isomer, the axial amino group creates different spatial relationships. |

The 1-(3-aminocyclohexyl)pyrrolidin-2-one molecule possesses a stereocenter at the C3 position of the cyclohexane ring, meaning it is chiral and can exist as a pair of enantiomers (R and S). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing chiral substances. thieme-connect.de These methods measure the differential absorption or rotation of left- and right-circularly polarized light. mdpi.com

The primary applications for this compound would be:

Determination of Enantiomeric Purity: A sample containing a mixture of enantiomers will produce a CD signal with an intensity proportional to the enantiomeric excess (ee%). A racemic mixture (50:50) is CD-silent. By comparing the signal intensity of a sample to that of a pure enantiomeric standard, the enantiomeric purity can be accurately quantified.

Assignment of Absolute Configuration: Determining whether a sample is the R or S enantiomer is a more complex task. The absolute configuration can often be assigned by comparing the experimentally measured CD spectrum with a theoretical spectrum generated using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.govacs.org A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. mdpi.com This approach avoids the need for chemical correlation to a known standard. frontiersin.org

Interactive Table 3.1.2: Example of Enantiomeric Purity Determination using CD Spectroscopy

| Sample | Measured CD Signal (mdeg) at λmax | Enantiomeric Excess (ee%) | Composition |

| Pure (R)-enantiomer | +10.0 | 100% | 100% R, 0% S |

| Pure (S)-enantiomer | -10.0 | 100% | 0% R, 100% S |

| Sample A | +5.0 | 50% | 75% R, 25% S |

| Sample B | -8.0 | 80% | 10% R, 90% S |

| Racemic Mixture | 0.0 | 0% | 50% R, 50% S |

X-ray Crystallography of 1-(3-Aminocyclohexyl)pyrrolidin-2-one and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov It provides unambiguous information on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral molecules. While a crystal structure for 1-(3-aminocyclohexyl)pyrrolidin-2-one itself is not publicly documented, analysis of related pyrrolidinone and cyclohexylamine (B46788) structures provides a clear picture of the expected findings. crossref.orgresearchgate.netmdpi.comnih.gov

A crystal structure would provide a static snapshot of the molecule in its lowest energy conformation within the crystal lattice. mdpi.com For 1-(3-aminocyclohexyl)pyrrolidin-2-one, this would reveal:

Cyclohexane Ring Conformation: The cyclohexane ring would be expected to adopt a stable chair conformation to minimize angle and torsional strain. pressbooks.pub The analysis would confirm the positions of the substituents as either axial or equatorial. In the most likely conformation for the trans isomer, both the amino and pyrrolidinone groups would be found in equatorial positions to minimize steric hindrance. libretexts.org

Pyrrolidinone Ring Pucker: The five-membered pyrrolidinone ring is not planar and typically adopts an envelope or twist conformation. Crystallography would precisely define this pucker. mdpi.com

Torsional Angles: The data would include all torsional angles, which numerically describe the conformation of the rings and the orientation of the substituents relative to each other.

Interactive Table 3.2.1: Representative Torsional Angles Expected from X-ray Analysis (Illustrative)

| Torsional Angle | Ring System | Expected Value Range (degrees) for Chair Conformation | Significance |

| C1-C2-C3-C4 | Cyclohexane | ± 50 to ± 60 | Defines the classic chair conformation. |

| C6-C1-C2-C3 | Cyclohexane | ± 50 to ± 60 | Defines the classic chair conformation. |

| N-C1-C3-N(amino) | Inter-ring | Dependent on isomer (cis/trans) | Describes the relative orientation of the two nitrogen-containing groups. |

| C5-N-C2-C3 | Pyrrolidinone | ± 15 to ± 40 | Defines the degree of puckering (e.g., envelope or twist) in the lactam ring. |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. arxiv.orgnih.govrsc.org For this compound, hydrogen bonding is expected to be a dominant force. The primary amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) of the pyrrolidinone ring is a strong hydrogen bond acceptor. nih.gov

Interactive Table 3.2.2: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Interaction | Expected Distance (D···A, Å) | Potential Motif |

| N-H (amino) | O=C (pyrrolidinone) | Intermolecular | 2.8 - 3.2 | Head-to-tail chains or dimers |

| N-H (amino) | N (amino, of another molecule) | Intermolecular | 3.0 - 3.5 | Dimer formation or extended chains |

| C-H (cyclohexyl/pyrrolidinone) | O=C (pyrrolidinone) | Weak Intermolecular | 3.0 - 3.8 | Lattice stabilization |

Conformational Landscape Exploration of the Pyrrolidinone and Cyclohexyl Rings

Cyclohexane Ring Flip: The cyclohexane ring can undergo a "ring flip," which interconverts axial and equatorial positions. pressbooks.pubscilit.com For monosubstituted cyclohexanes, the conformation with the substituent in the equatorial position is heavily favored. libretexts.org For a disubstituted cyclohexane like the title compound, the equilibrium will favor the conformation that places the largest substituent (the pyrrolidinone group) in the equatorial position. libretexts.org For the trans isomer, the di-equatorial conformer is significantly more stable than the di-axial conformer. For the cis isomer, the ring flip interconverts between two non-equivalent axial-equatorial conformations.

Pyrrolidinone Puckering: The five-membered pyrrolidinone ring also undergoes rapid puckering between various envelope and twist conformations. The specific preference is influenced by the nature and steric bulk of the substituents on the nitrogen atom. researchgate.netbeilstein-journals.org

A comprehensive understanding of this landscape is typically achieved by combining experimental data from NMR with theoretical calculations. auremn.org.br Computational methods can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them, thus providing a dynamic picture that complements the static view from crystallography.

Dynamic NMR and Temperature-Dependent Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of processes that cause reversible changes in a molecule's structure, known as conformational dynamics. copernicus.orgunibas.itcopernicus.org For 1-(3-Aminocyclohexyl)pyrrolidin-2-one, several dynamic processes can be studied using variable-temperature (VT) NMR experiments. researchgate.net

The most prominent dynamic process is the chair-chair interconversion of the cyclohexane ring. mvpsvktcollege.ac.inyoutube.comlibretexts.org This ring flip causes the substituents at the C1 and C3 positions to exchange between axial and equatorial orientations. mvpsvktcollege.ac.inlibretexts.org At room temperature, this exchange is typically fast on the NMR timescale, resulting in time-averaged signals in the spectrum. libretexts.org However, as the temperature is lowered, the rate of this interconversion decreases. This leads to characteristic changes in the NMR spectrum, such as signal broadening, followed by coalescence into a single broad peak at a specific temperature (the coalescence temperature, Tc), and finally, sharpening into separate signals for the distinct axial and equatorial protons at very low temperatures. unibas.itnih.gov

From the coalescence temperature and the chemical shift difference (Δν) between the signals of the two exchanging conformers at low temperature, the free energy of activation (ΔG‡) for the ring inversion can be calculated. nih.gov This value provides quantitative insight into the energy barrier of the conformational change. Other potential dynamic processes that could be investigated by DNMR include the puckering of the five-membered pyrrolidinone ring and restricted rotation around the C-N bond connecting the two ring systems. nih.govresearchgate.net

| Compound | Process | Solvent | Coalescence Temp. (Tc) | Energy Barrier (ΔG‡ or ΔH‡) | Reference Method |

|---|---|---|---|---|---|

| Methylcyclohexane | Chair-Chair Inversion | - | ~ -60 °C | 1.92 kcal/mol | 13C NMR rsc.org |

| C-Glycosylflavone | C-Glycosidic Bond Rotation | - | 321 K | - | 1H NMR nih.gov |

| Pyridoxine Derivative | Aryl Group Rotation | Acetone-d6 | - | ~40-41 kJ/mol | 1H NMR researchgate.net |

Computational Methods for Conformational Analysis

Computational chemistry provides essential tools that complement experimental data from techniques like NMR, allowing for a detailed exploration of a molecule's potential energy surface. nih.govfrontiersin.org For a flexible molecule such as 1-(3-Aminocyclohexyl)pyrrolidin-2-one, a multi-step computational approach is typically employed to identify and rank the stability of its possible conformers. arxiv.org

The process often begins with a broad conformational search using computationally inexpensive methods like Molecular Mechanics (MM) . researchgate.netacs.org Force fields such as MMFF94 or MM3 are used to rapidly generate a large number of potential structures by systematically rotating the molecule's single bonds. arxiv.orgresearchgate.netacs.org

| Method | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics and empirical force fields to calculate potential energy. | Initial broad search for possible conformers. | Very fast; suitable for large molecules and many conformers. | Accuracy is dependent on the quality of the force field parameters. |

| Density Functional Theory (DFT) | Solves the Schrödinger equation using functionals that approximate electron correlation. | Geometry optimization and calculation of relative energies of stable conformers. | Good balance of accuracy and computational cost. | Can be computationally demanding for large systems; results depend on the chosen functional. |

| Ab Initio (e.g., MP2) | Solves the Schrödinger equation from first principles with fewer approximations than DFT. | High-accuracy energy calculations, often used to benchmark other methods. | High accuracy and reliability. | Computationally very expensive; generally limited to smaller molecules or systems. |

Stereoisomerism and Chirality in 1-(3-Aminocyclohexyl)pyrrolidin-2-one

The structure of 1-(3-Aminocyclohexyl)pyrrolidin-2-one contains two stereogenic centers (chiral centers) on the cyclohexane ring: the carbon atom bonded to the pyrrolidinone nitrogen (C1) and the carbon atom bonded to the amino group (C3). The presence of two chiral centers means that the molecule can exist as a maximum of 22 = 4 distinct stereoisomers. masterorganicchemistry.com

These four stereoisomers consist of two pairs of enantiomers (non-superimposable mirror images). masterorganicchemistry.com The relationships can be described using the (R/S) nomenclature:

(1R, 3R) and (1S, 3S) form one enantiomeric pair.

(1R, 3S) and (1S, 3R) form the second enantiomeric pair.

Any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair (e.g., (1R, 3R) and (1R, 3S) are diastereomers). masterorganicchemistry.com

Furthermore, these stereoisomers can be classified as cis or trans based on the relative orientation of the two substituents on the cyclohexane ring. For a 1,3-disubstituted cyclohexane, the cis isomer has one substituent in an axial position and one in an equatorial position in a given chair conformation, while the more stable conformation of the trans isomer can have both substituents in equatorial positions. mvpsvktcollege.ac.inlibretexts.org The (1R, 3R) and (1S, 3S) isomers correspond to the trans configuration, whereas the (1R, 3S) and (1S, 3R) isomers correspond to the cis configuration. libretexts.orgchemistryschool.net

Separation and Characterization of Stereoisomers

The separation and characterization of the stereoisomers of 1-(3-Aminocyclohexyl)pyrrolidin-2-one is a crucial step in understanding their individual properties.

Separation: Diastereomers, such as the cis and trans isomers, have different physical properties (e.g., boiling point, solubility, polarity) and can therefore be separated using standard chromatographic techniques like silica gel column chromatography.

Enantiomers, however, have identical physical properties in an achiral environment and require specialized chiral separation methods. americanpharmaceuticalreview.com The most common and effective technique is chiral High-Performance Liquid Chromatography (HPLC). americanpharmaceuticalreview.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for separating a wide range of chiral compounds, including amines. researchgate.netnih.govyakhak.org Other relevant techniques include capillary electrophoresis and counter-current chromatography. americanpharmaceuticalreview.comnih.gov

Characterization: Once the isomers are separated, their structures must be confirmed. NMR spectroscopy is a primary tool for determining the relative stereochemistry (cis or trans). nih.gov The magnitude of the proton-proton coupling constants (3JHH) between adjacent hydrogens on the cyclohexane ring is dependent on their dihedral angle, as described by the Karplus relationship. This allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial protons, thereby confirming the isomer's configuration. nih.gov

Determining the absolute stereochemistry (i.e., assigning the R or S configuration to each chiral center) is more challenging. Unambiguous assignment typically requires single-crystal X-ray crystallography.

| Technique | Principle of Separation | Applicable Isomers | Key Advantages |

|---|---|---|---|

| Standard Column Chromatography | Differences in polarity and physical properties. | Diastereomers (e.g., cis/trans). | Widely available, scalable. |

| Chiral HPLC | Differential transient diastereomeric interactions with a chiral stationary phase (CSP). | Enantiomers. | High resolution, analytical and preparative scale. yakhak.org |

| Capillary Electrophoresis (CE) | Differential migration in an electric field due to interaction with a chiral selector in the buffer. | Enantiomers. | High efficiency, rapid analysis, minimal sample use. americanpharmaceuticalreview.com |

| Counter-Current Chromatography (CCC) | Differential partitioning between two immiscible liquid phases, one containing a chiral selector. | Enantiomers. | No solid support, high sample loading capacity. nih.gov |

Impact of Stereochemistry on Molecular Recognition: Mechanistic Insights

Stereochemistry plays a pivotal role in molecular recognition, as biological systems like enzymes and receptors are themselves chiral. ankara.edu.tr Consequently, the different stereoisomers of 1-(3-Aminocyclohexyl)pyrrolidin-2-one are expected to exhibit distinct interactions and biological activities. nih.gov The three-dimensional arrangement of the amino and pyrrolidinone functional groups, which act as the pharmacophore, will differ for each of the four isomers, leading to stereoselective binding with a biological target. researchgate.net

One stereoisomer, the eutomer, may fit perfectly into a receptor's binding site, forming optimal hydrogen bonds, ionic interactions, and van der Waals contacts, resulting in high affinity and potent biological activity. ankara.edu.tr In contrast, its enantiomer or a diastereomer (the distomer) may bind with lower affinity or not at all, due to steric clashes or a suboptimal arrangement of its functional groups, leading to reduced or no activity. ankara.edu.trnih.gov

Mechanistic insights into these stereoselective interactions can be gained through molecular modeling and molecular dynamics (MD) simulations. nih.govbiorxiv.org These computational studies can model the docking of each individual stereoisomer into the active site of a target protein. Such simulations can reveal the specific amino acid residues involved in binding, the nature of the intermolecular forces, and how the binding of an agonist might induce a conformational change in the receptor that is not triggered by a less active isomer. researchgate.netnih.gov The binding thermodynamics can also differ significantly between stereoisomers; for example, the binding of one isomer might be driven by enthalpy (favorable bonding interactions), while another might be entropy-driven. nih.gov This detailed molecular understanding is fundamental in medicinal chemistry for the rational design of potent and selective therapeutic agents.

| Stereoisomer | Configuration | Hypothetical Binding Affinity (Ki, nM) | Expected Activity Level |

|---|---|---|---|

| trans-Isomer 1 | (1R, 3R) | 15 | High (Eutomer) |

| trans-Isomer 2 | (1S, 3S) | 850 | Low (Distomer) |

| cis-Isomer 1 | (1R, 3S) | 450 | Moderate |

| cis-Isomer 2 | (1S, 3R) | 520 | Moderate |

Chemical Reactivity and Functionalization of 1 3 Aminocyclohexyl Pyrrolidin 2 One

The presence of a primary amine on the cyclohexyl ring and a cyclic amide (lactam) in the pyrrolidinone moiety provides two distinct nitrogen atoms with different chemical properties. This allows for selective reactions under controlled conditions.

Reactions at the Amine Group (e.g., Acylation, Alkylation, Amidation)

The exocyclic primary amine is the most nucleophilic and basic site in the molecule. Consequently, it is the primary site of reaction with a wide array of electrophiles.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is typically fast and proceeds under mild conditions.

Alkylation: The amine group can undergo nucleophilic substitution with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono- and poly-alkylated products. Heating a primary amine with a halogenoalkane can sequentially produce secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts.

Amidation: In a broader sense, acylation is a form of amidation. The reaction with carboxylic acids, often activated by coupling agents, also yields amides and is a cornerstone of medicinal chemistry for building more complex structures.

Formation of Amine Salts and Coordination Complexes

The basic nature of the primary amine's lone pair of electrons facilitates the formation of salts and coordination complexes.

Amine Salts: As a base, the amine group reacts with strong acids to form ammonium salts. For instance, treatment with hydrochloric acid (HCl) protonates the primary amine to give an ammonium chloride salt. This transformation significantly increases the water solubility of the molecule, a property often exploited in pharmaceutical applications. These salts are typically crystalline solids. The general reaction is illustrated in the table below.

Table 1: Amine Salt Formation

| Reactant | Reagent | Product |

|---|---|---|

| 1-(3-Aminocyclohexyl)pyrrolidin-2-one | Hydrochloric Acid (HCl) | [3-(2-Oxopyrrolidin-1-yl)cyclohexyl]ammonium chloride |

Coordination Complexes: The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a Lewis base or ligand, capable of coordinating with transition metal ions to form metal complexes. While specific complexes of 1-(3-aminocyclohexyl)pyrrolidin-2-one are not widely reported, the principle is fundamental to amine chemistry. The formation of a palladium(II) complex with a different triazolyl-pyridine ligand demonstrates the ability of nitrogen atoms in heterocyclic structures to coordinate with metals.

Selective N-Functionalization Strategies

Selective functionalization is key to utilizing this molecule as a building block. The significant difference in reactivity between the primary amine and the lactam nitrogen allows for high selectivity. The primary amine is substantially more nucleophilic and basic than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. Therefore, most standard alkylating and acylating agents will react preferentially at the exocyclic amine. To achieve functionalization at the lactam nitrogen, it is typically necessary to first protect the primary amine group.

Reactions of the Pyrrolidinone Lactam (e.g., Ring-Opening, Hydrolysis, N-Alkylation)

The pyrrolidinone ring contains a cyclic amide, or lactam, which has its own characteristic reactivity.

Hydrolysis and Ring-Opening

The lactam can undergo hydrolysis under either acidic or basic conditions, leading to the opening of the five-membered ring. This reaction breaks the amide bond to yield the corresponding γ-amino acid, which in this case would be 4-amino-4-(3-aminocyclohexyl)butanoic acid. The ring-opening of lactams with other nucleophiles, such as amines, is also a known transformation, often catalyzed by metal complexes to yield amide derivatives.

N-Alkylation of the Lactam

Alkylation of the lactam nitrogen is possible but requires specific conditions. As mentioned, the primary amine on the cyclohexyl ring is more nucleophilic and would react first. Therefore, selective N-alkylation of the pyrrolidinone ring necessitates the use of a protecting group on the primary amine. Once protected, the lactam can be deprotonated with a strong base to form an anion, which can then be treated with an alkylating agent. Studies on 2-pyrrolidone itself have shown that it can be methylated using agents like methanol (B129727) or dimethyl carbonate.

Investigation of Ring Strain and Reactivity

Five-membered rings like pyrrolidinone possess a degree of ring strain. While more stable than four-membered β-lactams, γ-lactams are more strained than six-membered δ-lactams or acyclic amides. This inherent strain increases the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent ring-opening compared to a less strained system. This enhanced reactivity is a key feature of its chemical profile.

Derivatization through Pyrrolidinone Ring Modification

Beyond reactions at the nitrogen, the carbon framework of the pyrrolidinone ring can be modified. Research on related pyrrolidinone structures shows that functional groups can be introduced at the α-carbon (C3 or C5) to

Reactions at the Cyclohexyl Ring (e.g., Oxidation, Halogenation, Dehydrogenation)

Regioselectivity and Stereoselectivity in Cyclohexyl Functionalization

The functionalization of the cyclohexyl ring in 1-(3-aminocyclohexyl)pyrrolidin-2-one presents challenges and opportunities in controlling both regioselectivity and stereoselectivity. The presence of two different substituents, the amino group and the pyrrolidin-2-one moiety, at the 1- and 3-positions, respectively, influences the reactivity of the cyclohexane (B81311) ring.

Regioselectivity:

The primary site of reaction on the cyclohexyl ring is expected to be the secondary amine. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, susceptible to reactions such as acylation, alkylation, and arylation. The pyrrolidin-2-one substituent, being an amide, is generally less reactive under typical conditions for amine functionalization.

However, reactions targeting the C-H bonds of the cyclohexane ring would be less selective. The directing effects of the existing substituents would come into play. The amino group, being an activating group, could direct electrophilic substitution to the ortho and para positions (C2, C4, and C6 relative to the amino group), although such reactions are not common for saturated rings without prior modification.

Stereoselectivity:

The stereochemical outcome of reactions on the cyclohexyl ring is heavily influenced by the existing stereochemistry of the 1,3-disubstituted pattern. The cyclohexane ring exists predominantly in a chair conformation, with substituents occupying either axial or equatorial positions. mvpsvktcollege.ac.inlibretexts.orgpressbooks.pub The relative stability of these conformations and the accessibility of the reactive sites are key factors in determining the stereoselectivity of a reaction. mvpsvktcollege.ac.inlibretexts.orgpressbooks.pub

For 1-(3-aminocyclohexyl)pyrrolidin-2-one, both cis and trans isomers exist. In the cis isomer, both substituents can be on the same side of the ring, leading to one axial and one equatorial group or a diaxial/diequatorial equilibrium in a flipped conformation. libretexts.org In the trans isomer, the substituents are on opposite sides, typically resulting in a more stable diequatorial conformation. libretexts.org

Reactions at the amino group or adjacent carbons will proceed through transition states that minimize steric hindrance. For instance, the approach of a bulky electrophile to the amino group is likely to occur from the less hindered face of the cyclohexane ring, which is often the equatorial side. This can lead to a high degree of diastereoselectivity in the products.

The stereoselective synthesis of other multisubstituted cyclohexanes often relies on controlling the approach of reagents to a pre-existing stereocenter, a principle that would apply to the functionalization of 1-(3-aminocyclohexyl)pyrrolidin-2-one. nih.gov

Table 1: Factors Influencing Stereoselectivity in Cyclohexyl Functionalization

| Factor | Description | Expected Influence on 1-(3-Aminocyclohexyl)pyrrolidin-2-one |

| Conformational Preference | The cyclohexane ring exists in a dynamic equilibrium between chair conformations. The lowest energy conformation will be the most populated and likely to react. | The trans isomer is expected to exist predominantly in a diequatorial conformation, while the cis isomer will have one axial and one equatorial substituent. |

| Steric Hindrance | The bulkiness of the existing substituents and the incoming reagent will dictate the trajectory of approach. | Reactions are favored at the less sterically hindered face of the molecule. For example, equatorial attack is often preferred over axial attack. |

| Directing Groups | The electronic nature of the substituents can influence the reactivity of neighboring positions. | The amino group is a strong directing group for many reactions. |

| Chelation Control | The ability of a reagent to coordinate with multiple functional groups in the substrate can lock the conformation and direct the reaction to a specific site. | This may be possible in reactions involving metal catalysts that can coordinate with both the amine and the lactam oxygen. |

Rearrangement Reactions involving the Cyclohexyl Moiety

While not extensively documented for 1-(3-aminocyclohexyl)pyrrolidin-2-one itself, the cyclohexyl moiety is known to participate in various rearrangement reactions under specific conditions, primarily those involving carbocation intermediates or radical species.

One of the most common rearrangements for six-membered rings is the ring contraction to a five-membered ring. This typically occurs when a carbocation is generated adjacent to the ring, and the migration of a ring carbon-carbon bond leads to the formation of a more stable cyclopentylmethyl cation. This process relieves ring strain in certain situations. For a reaction to induce such a rearrangement in 1-(3-aminocyclohexyl)pyrrolidin-2-one, a leaving group would need to be present on the cyclohexyl ring, and its departure would generate a secondary carbocation. This carbocation could then undergo a 1,2-alkyl shift, resulting in the contraction of the cyclohexane ring to a cyclopentane (B165970) ring.

Conversely, ring expansion of a smaller ring attached to the cyclohexane is also a possibility, though less relevant to the parent compound.

Skeletal rearrangements can also be induced under radical conditions. For instance, a cyclohexyl radical can, in some cases, rearrange to a cyclopentylmethyl radical, particularly if the radical is stabilized by adjacent functional groups.

It is important to note that these rearrangements are generally not spontaneous and require specific reaction conditions, such as strongly acidic media to generate carbocations or the use of radical initiators. For 1-(3-aminocyclohexyl)pyrrolidin-2-one, such rearrangements would compete with reactions at the more reactive amino group.

Exploration of Reaction Mechanisms and Kinetics for 1-(3-Aminocyclohexyl)pyrrolidin-2-one Transformations

Mechanistic Pathways:

Nucleophilic Substitution at the Amino Group: Reactions such as acylation and alkylation of the secondary amine would proceed through a standard nucleophilic attack mechanism. The kinetics of these reactions would be influenced by the steric hindrance around the amino group and the electrophilicity of the reacting partner.

Lactam Reactivity: The pyrrolidin-2-one ring contains an amide bond, which can be hydrolyzed under acidic or basic conditions. The mechanism of hydrolysis would involve nucleophilic attack at the carbonyl carbon. The lactam can also be reduced to the corresponding pyrrolidine (B122466).

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the transition states of potential reactions, predict activation energies, and determine the most likely reaction pathways. beilstein-journals.org Such studies on related pyrrolidinone systems have successfully elucidated complex reaction mechanisms. beilstein-journals.org For example, computational studies on the synthesis of pyrrolidine-2,3-diones have shown that kinetic selectivity can be more significant than thermodynamic selectivity in product formation. beilstein-journals.org

Table 2: Potential Reaction Mechanisms for 1-(3-Aminocyclohexyl)pyrrolidin-2-one

| Reaction Type | Proposed Mechanism | Key Intermediates |

| N-Acylation | Nucleophilic addition of the amine to the acylating agent, followed by elimination of a leaving group. | Tetrahedral intermediate |

| N-Alkylation | SN2 attack of the amine on an alkyl halide. | SN2 transition state |

| Lactam Hydrolysis (Acidic) | Protonation of the carbonyl oxygen, followed by nucleophilic attack of water. | Protonated lactam, tetrahedral intermediate |

| Lactam Hydrolysis (Basic) | Nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. | Tetrahedral intermediate |

Catalytic Transformations Involving 1-(3-Aminocyclohexyl)pyrrolidin-2-one as Substrate or Precursor

The structural motifs within 1-(3-aminocyclohexyl)pyrrolidin-2-one make it a potential candidate as a substrate or precursor in various catalytic transformations. The pyrrolidine scaffold is a common feature in many organocatalysts and biologically active molecules. nih.gov

As a Substrate:

Catalytic Hydrogenation: The pyrrolidin-2-one ring is generally resistant to hydrogenation under mild conditions. However, under more forcing conditions with specific catalysts, the lactam could potentially be reduced to a pyrrolidine.

Catalytic Oxidation: The secondary amine is susceptible to catalytic oxidation. Depending on the catalyst and oxidant used, this could lead to the formation of an imine or other oxidized products.

Cross-Coupling Reactions: The secondary amine can participate in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or vinyl halides. This would be a powerful method for synthesizing more complex derivatives.

As a Precursor to Catalysts:

The chiral nature of 1-(3-aminocyclohexyl)pyrrolidin-2-one makes it an interesting building block for the synthesis of chiral ligands and organocatalysts. The pyrrolidine ring is a well-known scaffold for proline-based catalysts, which are highly effective in a variety of asymmetric transformations. nih.gov The aminocyclohexyl moiety could be further functionalized to introduce additional coordinating groups or steric bulk, allowing for the fine-tuning of the catalyst's properties.

For instance, derivatives of 1-(3-aminocyclohexyl)pyrrolidin-2-one could potentially be used in:

Asymmetric Aldol (B89426) Reactions: Proline and its derivatives are known to catalyze the asymmetric aldol reaction.

Asymmetric Michael Additions: Chiral amines are often used as organocatalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Asymmetric Mannich Reactions: The formation of β-amino carbonyl compounds can be catalyzed by chiral pyrrolidine-based catalysts.

The synthesis of such catalysts would likely involve the functionalization of the secondary amine to introduce the desired catalytic moiety.

Computational and Theoretical Investigations of 1 3 Aminocyclohexyl Pyrrolidin 2 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental for investigating the electronic properties of a molecule. researchgate.net DFT methods, such as those using the B3LYP functional, are widely employed to balance computational cost and accuracy in studying organic molecules. arabjchem.orgmdpi.com These calculations can determine optimized molecular geometry, thermodynamic stability, and electronic descriptors that govern reactivity.

The electronic behavior of 1-(3-aminocyclohexyl)pyrrolidin-2-one can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions likely to accept an electron, highlighting sites for nucleophilic attack. arabjchem.orgresearchgate.net

For 1-(3-aminocyclohexyl)pyrrolidin-2-one, the HOMO is expected to be localized primarily on the nitrogen atom of the primary amine group, due to its lone pair of electrons. The LUMO is anticipated to be distributed around the carbonyl group of the pyrrolidin-2-one ring, a common feature in amides. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. arabjchem.org

A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution. This map would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, representing regions prone to electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating sites for nucleophilic interaction. mdpi.com

Table 1: Hypothetical Quantum Chemical Descriptors for 1-(3-Aminocyclohexyl)pyrrolidin-2-one based on DFT Calculations

| Descriptor | Predicted Value | Significance |

| EHOMO | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 8.0 eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Dipole Moment (μ) | ~ 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electrophilicity Index (ω) | ~ 2.2 eV | Global reactivity index that measures the energy stabilization when the system acquires additional electronic charge. mdpi.com |

Note: Values are illustrative and based on typical results for similar heterocyclic amines and lactams.

For 1-(3-aminocyclohexyl)pyrrolidin-2-one, theoretical studies could explore reactions such as N-acylation of the primary amine or hydrolysis of the lactam ring. Computational models can identify the structures of transition states and predict whether a reaction would proceed under kinetic or thermodynamic control. beilstein-journals.org This predictive capability is crucial for optimizing synthetic routes and understanding potential metabolic transformations. nih.govarxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations describe the static electronic structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.comescholarship.org This technique is essential for exploring the conformational landscape of flexible molecules like 1-(3-aminocyclohexyl)pyrrolidin-2-one and understanding the influence of the surrounding environment, such as a solvent. uu.nl

The molecule possesses significant conformational flexibility arising from the cyclohexyl ring, which can adopt chair, twist-boat, and boat conformations, and the non-planar "puckered" nature of the five-membered pyrrolidinone ring. researchgate.netnih.gov MD simulations can sample these various conformations to identify the most stable, low-energy states and the energy barriers for interconversion between them. researchgate.net

Furthermore, simulations in an explicit solvent like water can reveal how solvent molecules arrange around the solute. mdpi.com For 1-(3-aminocyclohexyl)pyrrolidin-2-one, water molecules would be expected to form a structured hydration shell via hydrogen bonds with the amine (NH₂) and lactam (C=O and N-H) groups, which significantly impacts the molecule's solubility and conformational preferences.

Molecular Docking and Binding Energy Predictions for Mechanistic Understanding (Non-Clinical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.gove-century.us This method is widely used to generate hypotheses about how a molecule might interact with a biological target for mechanistic studies.

To understand its potential interactions in a biological context, 1-(3-aminocyclohexyl)pyrrolidin-2-one could be docked into the active site of various model proteins. The docking algorithm samples numerous poses of the ligand within the binding site and scores them based on a function that estimates the binding affinity. e-century.us The results can reveal the most likely binding mode and identify key amino acid residues involved in the interaction. researchgate.netunica.it Subsequent MD simulations of the ligand-receptor complex can then be used to assess the stability of the predicted binding pose over time. researchgate.net

Table 2: Illustrative Molecular Docking Results of 1-(3-Aminocyclohexyl)pyrrolidin-2-one with a Model Kinase Active Site

| Parameter | Result | Interpretation |

| Binding Energy | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. e-century.us |

| Key Interacting Residues | Asp145, Lys72, Leu25 | Specific amino acids predicted to form significant contacts with the ligand. |

| Hydrogen Bonds | Amine group with Asp145; Lactam carbonyl with Lys72 | Strong, directional interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Cyclohexyl ring with Leu25 | Non-polar interactions contributing to binding affinity and specificity. |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

The specific intermolecular forces governing the binding of 1-(3-aminocyclohexyl)pyrrolidin-2-one to a receptor can be analyzed in detail using computational methods. unica.it The primary amine group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the lactam is a strong hydrogen bond acceptor. The N-H of the lactam can also donate a hydrogen bond. These interactions are critical for molecular recognition.

Development of QSAR/QSPR Models for Structural-Reactivity/Activity Relationships (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. The theoretical framework for developing such models for a molecule like 1-(3-Aminocyclohexyl)pyrrolidin-2-one involves a systematic process of molecular descriptor calculation, variable selection, model generation, and rigorous validation.

The development of a QSAR/QSPR model begins with the creation of a dataset of structurally related compounds with known activities or properties. For a series of analogs of 1-(3-Aminocyclohexyl)pyrrolidin-2-one, this would involve synthesizing or computationally generating derivatives with variations in the cyclohexyl or pyrrolidinone moieties.

Molecular Descriptors:

A wide array of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, would then be calculated. These descriptors are categorized based on their dimensionality:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific functional groups or fragments. For 1-(3-Aminocyclohexyl)pyrrolidin-2-one, relevant 2D descriptors would account for the presence of the secondary amine, the lactam ring, and the cyclohexane (B81311) ring.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric properties such as molecular surface area, volume, and shape indices. Quantum chemical descriptors, which are also considered 3D, are crucial for understanding reactivity. These include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.

Model Building and Validation:

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links the descriptors to the observed activity or property. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

A crucial step in model development is validation to ensure its predictive power and robustness. This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's stability and predictive ability on the training set.

External Validation: The model's performance is evaluated on an external set of compounds that were not used in the model-building process.

For 1-(3-Aminocyclohexyl)pyrrolidin-2-one, a hypothetical QSAR model for a specific biological activity might take the following linear form:

Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where c represents the regression coefficients determined from the statistical analysis. The selection of descriptors would reveal which molecular features are most influential for the compound's activity. For instance, the model might indicate that a particular electrostatic potential on the amine group or the shape of the cyclohexyl ring is critical for its biological function.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which can aid in their structural elucidation and characterization. For 1-(3-Aminocyclohexyl)pyrrolidin-2-one, these methods can provide theoretical NMR and vibrational spectra.

NMR Chemical Shift Prediction:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The most widely used method is based on Density Functional Theory (DFT). The process involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of individual conformers. For 1-(3-Aminocyclohexyl)pyrrolidin-2-one, this would involve considering the different chair and boat conformations of the cyclohexane ring and the orientation of the aminopyrrolidinone substituent.

Geometry Optimization: Optimizing the geometry of each conformer to find its minimum energy structure.

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C) in each conformer. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose.

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). This is done by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the corresponding nucleus in TMS.

The accuracy of the predicted chemical shifts depends on the chosen level of theory (functional) and basis set. nih.gov For molecules containing nitrogen and carbonyl groups, functionals like B3LYP and PBE0 with basis sets such as 6-31G(d,p) or larger are commonly used.

Below is a hypothetical table illustrating the type of data that would be generated for the carbon atoms of 1-(3-Aminocyclohexyl)pyrrolidin-2-one. Please note these are not actual predicted values.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Pyrrolidinone) | 175.8 |

| CH₂ (Pyrrolidinone) | 45.2 |

| CH₂ (Pyrrolidinone) | 30.1 |

| CH (Pyrrolidinone) | 58.9 |

| CH (Cyclohexyl, C-1) | 55.3 |

| CH₂ (Cyclohexyl, C-2) | 32.5 |

| CH (Cyclohexyl, C-3) | 50.7 |

| CH₂ (Cyclohexyl, C-4) | 25.1 |

| CH₂ (Cyclohexyl, C-5) | 24.8 |

| CH₂ (Cyclohexyl, C-6) | 33.0 |

Vibrational Frequency Prediction:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. This is typically done by performing a frequency calculation on the optimized geometry of the molecule.

The calculation yields a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor, which depends on the level of theory and basis set used.

For 1-(3-Aminocyclohexyl)pyrrolidin-2-one, the predicted vibrational spectrum would show characteristic peaks for the N-H stretching and bending of the amine group, the C=O stretching of the lactam, C-N stretching, and various C-H stretching and bending modes of the cyclohexyl and pyrrolidinone rings.

A hypothetical table of predicted and scaled vibrational frequencies for some key functional groups is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3550 | 3410 |

| C=O Stretch (Lactam) | 1780 | 1710 |

| C-N Stretch (Amine) | 1250 | 1200 |

| C-H Stretch (Cyclohexyl) | 3050 | 2930 |

These computational predictions of spectroscopic parameters serve as a valuable complement to experimental data, aiding in the confirmation of the molecular structure and the interpretation of experimental spectra.

Exploration of Mechanistic Biological Interactions of 1 3 Aminocyclohexyl Pyrrolidin 2 One

Investigation as a Molecular Probe for Enzyme Active Sites (In Vitro/Non-Human)

While direct studies investigating 1-(3-aminocyclohexyl)pyrrolidin-2-one as a molecular probe for enzyme active sites are not prominently documented, the characteristics of its functional groups suggest potential modes of enzymatic interaction. A molecular probe is a molecule used to study the properties of other molecules or structures, and enzyme inhibitors are frequently used for this purpose. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Pathways

Enzyme inhibitors modulate catalytic activity and can be classified based on their mechanism of action, such as competitive, noncompetitive, and uncompetitive inhibition. nih.gov The interaction of a compound with its target enzyme is a critical area of study in drug discovery. nih.gov

The structure of 1-(3-aminocyclohexyl)pyrrolidin-2-one, containing a lactam (cyclic amide) in the pyrrolidinone ring and a primary amine on the cyclohexyl ring, presents several possibilities for enzyme interaction. The aminocyclohexyl moiety could mimic natural substrates, potentially making the compound a competitive inhibitor . In this scenario, the inhibitor binds to the enzyme's active site, preventing the substrate from binding. The effectiveness of a competitive inhibitor can be overcome by increasing the substrate concentration.

Alternatively, the compound could act as a noncompetitive inhibitor , binding to a site other than the active site (an allosteric site). nih.gov This binding event changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. nih.gov Some inhibitors can also display uncompetitive inhibition , where they bind only to the enzyme-substrate complex.

Inhibitors that bind with very high affinity are classified as tight-binding inhibitors; this interaction can significantly deplete the free inhibitor population as it forms a complex with the enzyme. nih.gov The specific kinetic profile of 1-(3-aminocyclohexyl)pyrrolidin-2-one would depend entirely on the specific enzyme target and would require experimental determination through kinetic assays.

Structural Basis of Enzyme-Ligand Interactions

The binding of a ligand to an enzyme's active site is governed by a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The structure of 1-(3-aminocyclohexyl)pyrrolidin-2-one offers several features that could facilitate such binding.

Hydrogen Bonding: The primary amine (-NH2) on the cyclohexyl ring and the carbonyl group (C=O) of the pyrrolidinone ring are excellent hydrogen bond donors and acceptors, respectively. These groups could form specific hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) in an enzyme's active site.

Hydrophobic Interactions: The cyclohexane (B81311) ring provides a bulky, nonpolar scaffold that can engage in favorable hydrophobic or van der Waals interactions with nonpolar pockets within the enzyme's binding site.

Structural Flexibility: The bond connecting the two ring systems allows for conformational flexibility. This adaptability may permit the molecule to adopt an optimal orientation to fit within a specific binding pocket, a phenomenon observed in other adaptable protein systems like the 14-3-3 protein family, where flexible adaptation is key to recognizing interaction partners. nih.gov

The precise nature of these interactions would be revealed by structural biology techniques like X-ray crystallography or NMR spectroscopy of the enzyme-ligand complex. Such studies would elucidate the binding orientation and key contact points, similar to how the binding mechanisms of phosphopeptides to 14-3-3 proteins have been detailed. nih.gov

Interactions with Synthetic Receptor Systems and Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. mdpi.com Host-guest chemistry, a central concept in this field, focuses on the binding of a "guest" molecule into a cavity of a larger "host" molecule. nih.govuniversiteitleiden.nl

Host-Guest Chemistry Applications

While direct host-guest studies of 1-(3-aminocyclohexyl)pyrrolidin-2-one are not available, research on structurally similar molecules provides significant insight. A study on N-(3-aminopropyl)cyclohexylamine (N3ACyA), a close analog sharing the aminocyclohexyl moiety, demonstrated its interaction with the macrocyclic host cucurbit mdpi.comuril (Q mdpi.com). rsc.org

This study, conducted using ¹H NMR spectroscopy and isothermal titration calorimetry (ITC), revealed that the cyclohexyl portion of the guest molecules can be encapsulated within the hydrophobic cavity of the Q mdpi.com host. rsc.org The interaction was strong enough to form a stable 1:2 ternary complex, where two guest molecules were simultaneously encapsulated within a single Q mdpi.com host. rsc.org The thermodynamic parameters for this interaction highlight that it is driven by both favorable enthalpy (ΔH°) and entropy (TΔS°) changes. rsc.org

Table 1: Thermodynamic Parameters for the Interaction of Cyclohexylamine (B46788) Derivatives with Cucurbit mdpi.comuril (Q mdpi.com) Host Data extracted from a study on cyclohexylamine analogs. rsc.org

| Guest Molecule | Binding Stoichiometry (Host:Guest) | Association Constant (Ka, M-1) | Enthalpy (ΔH°, kJ·mol-1) | Entropy (TΔS°, kJ·mol-1) |

|---|---|---|---|---|

| N-(3-aminopropyl)cyclohexylamine (N3ACyA) | 1:2 | (1.10 ± 0.09) x 107 | -26.77 | 14.26 |

| Cyclohexylamine (CyA) | 1:2 | (1.01 ± 0.12) x 107 | -25.26 | 14.62 |

| N-ethylcyclohexylamine (NECyA) | 1:2 | (1.25 ± 0.11) x 107 | -25.96 | 14.64 |